

# Swertianolin physical and chemical properties

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## Compound of Interest

Compound Name: Swertianolin

Cat. No.: B1231304

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An In-depth Technical Guide to **Swertianolin**: Physical, Chemical, and Biological Properties

## Introduction

**Swertianolin**, also known as Bellidifolin-8-O-glucoside, is a xanthone glycoside predominantly isolated from plants of the Gentianaceae family, such as Swertia and Gentiana species.<sup>[1][2][3]</sup> It is recognized for a range of potential pharmacological properties, including hepatoprotective, anti-inflammatory, antioxidant, and anti-acetylcholinesterase effects.<sup>[4][5]</sup> This technical guide provides a comprehensive overview of its physical, chemical, and biological characteristics, intended for researchers, scientists, and professionals in drug development.

## Physical and Chemical Properties

**Swertianolin** presents as a white crystalline powder. Its glycosidic nature renders it soluble in polar organic solvents such as DMSO, methanol, ethanol, and pyridine. The core chemical structure is a xanthone aglycone (bellidifolin) attached to a beta-D-glucopyranosyl residue at the C-8 position via a glycosidic linkage.

Table 1: Physicochemical Properties of **Swertianolin**

Property	Value	References
Molecular Formula	C <sub>20</sub> H <sub>20</sub> O <sub>11</sub>	
Molecular Weight	436.37 g/mol	
CAS Number	23445-00-3	
Appearance	White Crystalline Powder	
Melting Point	198-200 °C	
Boiling Point	812.7 ± 65.0 °C (Predicted)	
Density	1.668 g/cm <sup>3</sup>	
pKa	6.57 ± 0.20 (Predicted)	
Synonyms	Bellidifolin-8-O-glucoside	

Table 2: Solubility Data for **Swertianolin**

Solvent	Solubility Details	References
General	Soluble in Methanol, Ethanol, Pyridine, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	
DMSO	30 mg/mL (68.75 mM) - Sonication recommended	
	25 mg/mL (57.29 mM) - Ultrasonic and warming to 60°C may be needed	
In Vivo Formulation	2 mg/mL (4.58 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	

## Spectroscopic Data

The structural elucidation and quantification of **Swertianolin** rely on various spectroscopic techniques.

- **UV-Vis Spectroscopy:** Ultraviolet-visible spectrophotometry is a common method for the quantitative analysis of **Swertianolin**. For instance, in RP-HPLC analysis, a detection wavelength of 254 nm is utilized. The absorption spectrum is key to identifying and quantifying the compound in various extracts.
- **Mass Spectrometry (MS):** Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a sensitive method for quantifying **Swertianolin** in biological matrices like plasma. In negative electrospray ionization (ESI) mode, the optimized mass transition ion pair for quantification has been identified as  $m/z$  435.1  $\rightarrow$  272.0.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy are essential for the definitive structural confirmation of **Swertianolin**, providing detailed information about the arrangement of protons and carbons in the molecule.

## Biological Activities and Mechanisms of Action

**Swertianolin** exhibits a wide array of biological activities, making it a compound of significant interest in pharmacological research.

- **Hepatoprotective Activity:** **Swertianolin** has demonstrated a significant hepatoprotective effect in liver damage models, suggesting its potential for treating liver injuries.
- **Anti-inflammatory and Immunomodulatory Effects:** The compound has been shown to ameliorate immune dysfunction in sepsis by modulating the function of myeloid-derived suppressor cells (MDSCs). It reduces the production of immunosuppressive factors such as IL-10, nitric oxide (NO), and reactive oxygen species (ROS). This action is partly mediated through the inhibition of p38 phosphorylation and NF- $\kappa$ B activation.
- **Antioxidant Activity:** **Swertianolin** is an effective scavenger of superoxide and hydroxyl radicals, highlighting its potent antioxidant properties.
- **Neuroprotective Effects:** It acts as an acetylcholinesterase (AChE) inhibitor, which is a key target in the management of Alzheimer's disease.

- **Anti-HBV and Antibacterial Activity:** Studies have reported that **Swertianolin** possesses activity against the Hepatitis B virus (HBV) and various bacteria, including *Helicobacter pylori*.

## Experimental Protocols

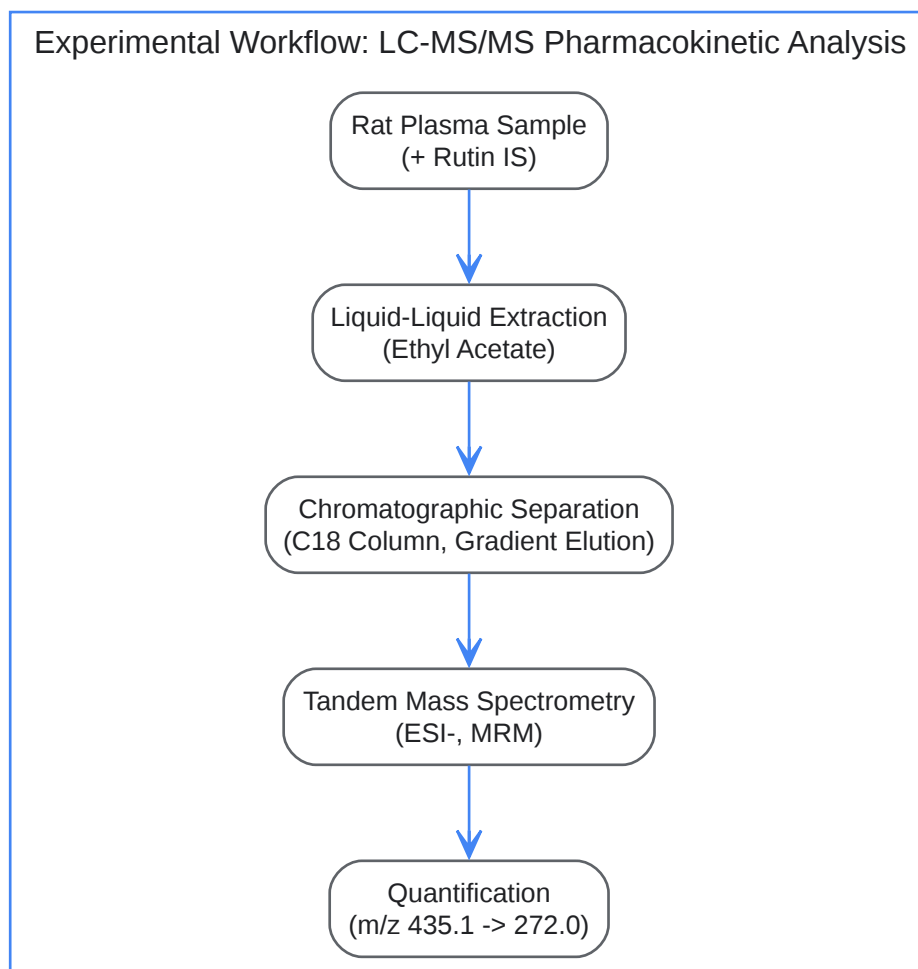
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments involving **Swertianolin**.

### Quantification in Rat Plasma via LC-MS/MS

This method was developed for pharmacokinetic studies of **Swertianolin**.

- **Sample Preparation:** Perform a liquid-liquid extraction of rat plasma samples using ethyl acetate. Rutin is used as the internal standard (IS).
- **Chromatographic Separation:**
  - **Column:** C18 analytical column.
  - **Mobile Phase:** A gradient elution system with 0.1% formic acid in water (Phase A) and acetonitrile (Phase B).
  - **Flow Rate:** 0.3 mL/min.
- **Mass Spectrometric Detection:**
  - **Instrument:** Tandem mass spectrometer.
  - **Ionization:** Electrospray Ionization (ESI), negative mode.
  - **Detection Mode:** Multiple Reaction Monitoring (MRM).
  - **Transitions (m/z):**
    - **Swertianolin:** 435.1 → 272.0
    - **Rutin (IS):** 609.2 → 300.1

- Validation: The method is validated for linearity, precision, accuracy, recovery, and lower limit of quantitation (LLOQ), which was found to be 0.5 ng/mL.



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Caption: Workflow for **Swertianolin** quantification in plasma.

## Quantification in Plant Material via RP-HPLC

This protocol describes a method for determining the concentration of **Swertianolin** in *Gentianopsis paludosa*.

- Sample Preparation: Prepare an appropriate extract from the plant material.
- Chromatographic System:

- Column: Kromasil-C18 (4.6 mm × 250 mm, 5 µm).
- Mobile Phase: Isocratic elution with 55% methanol and 45% water containing 0.04% phosphoric acid.
- Flow Rate: 0.8 mL/min.
- Column Temperature: 30 °C.
- Detection:
  - Detector: UV-Vis detector.
  - Wavelength: 254 nm.
- Validation: The method was validated for linearity (0.275-1.65 µg) and recovery (average 99.6%).

## Myeloid-Derived Suppressor Cell (MDSC) Functional Assay

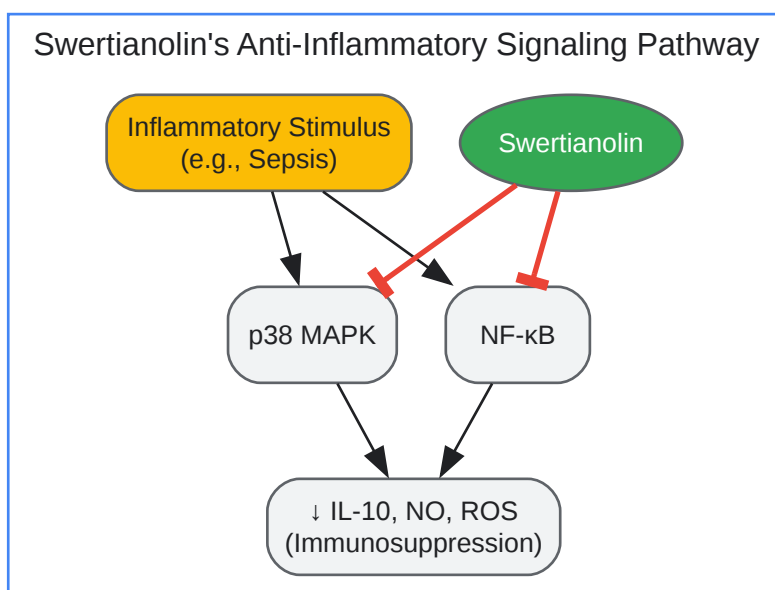
This protocol investigates the immunomodulatory effects of **Swertianolin** on MDSCs from a murine sepsis model.

- MDSC Isolation: Isolate MDSCs from the bone marrow and spleen of septic mice.
- Cell Culture and Treatment: Culture the isolated MDSCs and treat them with varying concentrations of **Swertianolin** (e.g., 12.5-200 µM) for 24, 48, and 72 hours.
- Functional Analysis:
  - Cytokine/Mediator Measurement: Measure the concentration of IL-10, NO, ROS, and arginase in the cell culture supernatant.
  - Proliferation Assay: Assess MDSC proliferation using an MTT assay.
  - Differentiation Assay: Quantify the differentiation of MDSCs into dendritic cells via flow cytometry.

- T-cell Suppression Assay: Co-culture T-cells with treated and untreated MDSCs. Measure T-cell proliferation to determine if **Swertianolin** can reverse MDSC-induced immunosuppression.

## Signaling Pathway Modulation

**Swertianolin**'s anti-inflammatory and immunomodulatory effects are linked to its ability to interfere with key intracellular signaling cascades. A primary mechanism involves the inhibition of the p38 MAP kinase and the NF- $\kappa$ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways. By inhibiting the phosphorylation of p38 and preventing the activation of NF- $\kappa$ B, **Swertianolin** effectively downregulates the expression of pro-inflammatory genes and immunosuppressive factors.



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Caption: **Swertianolin** inhibits p38 and NF- $\kappa$ B signaling.

## Conclusion

**Swertianolin** is a multifaceted natural compound with a well-defined physicochemical profile and a broad spectrum of biological activities. Its hepatoprotective, anti-inflammatory, antioxidant, and neuroprotective properties, underpinned by mechanisms such as the inhibition of the p38 and NF- $\kappa$ B pathways, make it a compelling candidate for further investigation in drug

discovery and development. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in exploring the full therapeutic potential of this promising xanthone glycoside.

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